molecular formula C11H8N2O2S B7817088 Imidazo[2,1-b]benzothiazole-2-acetic acid

Imidazo[2,1-b]benzothiazole-2-acetic acid

Cat. No.: B7817088
M. Wt: 232.26 g/mol
InChI Key: KWTVXEWTXSXWDB-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]benzothiazole-2-acetic acid is a heterocyclic compound that belongs to the benzothiazole family. This compound has garnered significant attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for developing new therapeutic agents and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[2,1-b]benzothiazole-2-acetic acid can be synthesized through several synthetic routes, including:

  • Diazo-coupling reactions: This method involves the coupling of diazonium salts with benzothiazole derivatives under specific reaction conditions.

  • Knoevenagel condensation: This reaction involves the condensation of benzothiazole derivatives with suitable carbonyl compounds in the presence of a base.

  • Biginelli reaction: This multicomponent reaction involves the condensation of benzothiazole derivatives with aldehydes, β-keto esters, and urea or thiourea.

  • Molecular hybridization techniques: These techniques involve the combination of benzothiazole derivatives with other bioactive molecules to enhance their properties.

  • Microwave irradiation: This method uses microwave energy to accelerate the reaction process and improve the yield of the desired product.

  • One-pot multicomponent reactions: These reactions involve the simultaneous reaction of multiple starting materials in a single reaction vessel to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]benzothiazole-2-acetic acid can undergo various chemical reactions, including:

  • Oxidation: This reaction involves the addition of oxygen atoms to the compound, resulting in the formation of oxidized products.

  • Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms to the compound, resulting in the formation of reduced products.

  • Substitution: This reaction involves the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromic acid.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed:

  • Oxidation: Oxidized products may include carboxylic acids, aldehydes, and ketones.

  • Reduction: Reduced products may include alcohols, amines, and hydrocarbons.

  • Substitution: Substituted products may include halogenated compounds, alkylated compounds, and other functionalized derivatives.

Scientific Research Applications

Imidazo[2,1-b]benzothiazole-2-acetic acid has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and organic materials.

  • Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral properties.

  • Medicine: It is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases, including tuberculosis and cancer.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Imidazo[2,1-b]benzothiazole-2-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Benzo[d]imidazo[2,1-b]thiazole

  • Imidazo[2,1-b]thiazole carboxamide

  • Imidazo[2,1-b]thiazole derivatives

  • Benzothiazole derivatives

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]benzothiazol-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-10(15)5-7-6-13-8-3-1-2-4-9(8)16-11(13)12-7/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTVXEWTXSXWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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